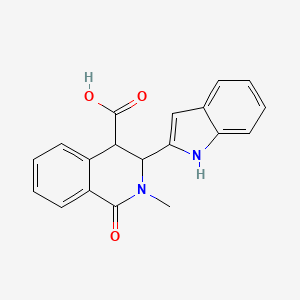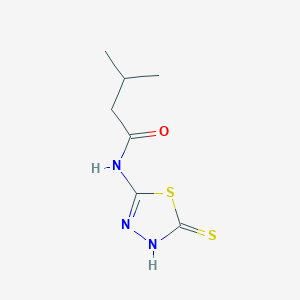
2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid, also known as MTPCA, is a small molecule that has recently been studied for its potential applications in various scientific research fields. MTPCA is an organic compound that can be synthesized using a variety of methods, and has been found to have a wide range of biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid involves the reaction of 2-bromo-4-(2-morpholin-4-ylpyridin-4-yl)thiazole with sodium cyanide followed by hydrolysis to yield the final product.
Starting Materials
2-bromo-4-(2-morpholin-4-ylpyridin-4-yl)thiazole, Sodium cyanide, Water, Hydrochloric acid
Reaction
Step 1: Dissolve 2-bromo-4-(2-morpholin-4-ylpyridin-4-yl)thiazole in water., Step 2: Add sodium cyanide to the solution and stir for several hours at room temperature., Step 3: Acidify the reaction mixture with hydrochloric acid., Step 4: Extract the product with a suitable organic solvent., Step 5: Purify the product by recrystallization or chromatography.
科学研究应用
2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid has been studied for its potential applications in various scientific research fields. It has been found to have potential applications in the fields of drug delivery, gene therapy, and biosensing. 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid has also been studied for its potential use as an anti-cancer agent, as it has been found to have the ability to inhibit the growth of certain cancer cells. Additionally, 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid has been studied for its potential use in the field of nanotechnology, as it has been found to be a good candidate for the development of nanomaterials.
作用机制
The mechanism of action of 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cell, which can then lead to a variety of effects. For example, 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid has been found to inhibit the growth of certain cancer cells by binding to certain proteins involved in cell division. Additionally, 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid has been found to be capable of modulating the activity of certain enzymes, which can lead to changes in the cell’s metabolism.
生化和生理效应
2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid has been found to have a wide range of biochemical and physiological effects. It has been found to be capable of modulating the activity of certain enzymes, which can lead to changes in the cell’s metabolism. Additionally, 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid has been found to be capable of inhibiting the growth of certain cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, which can be beneficial in the treatment of certain diseases. Finally, 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid has also been found to be capable of inducing apoptosis in certain cells, which can be beneficial in the treatment of certain types of cancer.
实验室实验的优点和局限性
2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid has several advantages and limitations when used in lab experiments. One of the main advantages of using 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid in lab experiments is its low cost, as it can be synthesized using a variety of methods. Additionally, 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid is a small molecule, which makes it easier to handle and manipulate in the lab. However, there are also some limitations to using 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid in lab experiments. For example, the compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid has a relatively short half-life, which can limit its usefulness in certain experiments.
未来方向
There are several potential future directions for 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid research. One potential direction is the use of 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid in drug delivery systems, as it has been found to be capable of modulating the activity of certain enzymes. Additionally, 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid could be used in the development of nanomaterials, as it has been found to be a good candidate for the development of nanomaterials. Finally, 2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid could also be used in gene therapy, as it has been found to have the potential to inhibit the growth of certain cancer cells.
属性
IUPAC Name |
2-(2-morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-13(18)10-8-20-12(15-10)9-1-2-14-11(7-9)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVVSXOJWHIFST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)C3=NC(=CS3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid](/img/structure/B1387428.png)








![N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1387441.png)
![[3-(2-furyl)-6-oxopyridazin-1(6{H})-yl]acetic acid](/img/structure/B1387442.png)
![Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B1387443.png)

![4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1387450.png)